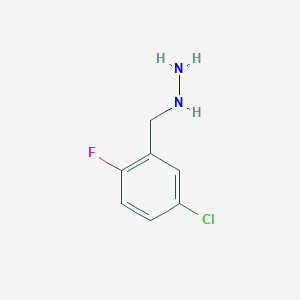
(5-Chloro-2-fluorobenzyl)hydrazine
Beschreibung
(5-Chloro-2-fluorobenzyl)hydrazine is a substituted hydrazine derivative featuring a benzyl backbone with chlorine and fluorine atoms at the 5- and 2-positions, respectively (Figure 1). The chlorine atom introduces electron-withdrawing effects, while the fluorine atom modulates electronic and steric properties. This compound is pivotal in synthesizing heterocyclic intermediates, pharmaceuticals, and agrochemicals due to its reactive hydrazine (-NH-NH2) group and aromatic substitution pattern .
Eigenschaften
CAS-Nummer |
51859-99-5 |
|---|---|
Molekularformel |
C7H8ClFN2 |
Molekulargewicht |
174.60 |
IUPAC-Name |
(5-chloro-2-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |
InChI-Schlüssel |
XVIBUTVRALYGDZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)CNN)F |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CNN)F |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Positional Isomers and Halogen-Substituted Analogs
Compounds with halogen substitutions at different positions on the phenyl ring exhibit distinct reactivity and physicochemical properties. For example:
- (2-Fluorophenyl)hydrazine hydrochloride (CAS 2924-15-4): Lacking the 5-chloro substituent, this compound shows reduced steric hindrance, leading to faster reaction kinetics in cyclization reactions .
Key Insight : The 5-chloro substituent in (5-Chloro-2-fluorobenzyl)hydrazine enhances electrophilicity at the benzyl carbon, facilitating nucleophilic substitutions, whereas fluorine at the 2-position stabilizes intermediates via resonance .
Substituent Variations: Methoxy vs. Halogen Groups
- (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride (CAS 202823-24-3): Replacing fluorine with a methoxy (-OCH3) group introduces electron-donating effects, which reduce electrophilicity but improve solubility in polar solvents. This derivative is widely used in corrosion inhibition due to methoxy’s ability to form protective films on metal surfaces .
- (5-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS 325-50-8): A methyl group at the 2-position increases hydrophobicity, making this compound more suitable for lipid membrane penetration in drug delivery .
Table 1: Substituent Effects on Key Properties
Bioactive Derivatives and Pharmacological Potential
- Fluorinated hydrazide-hydrazones (e.g., 4-(trifluoromethyl)benzohydrazide derivatives): These exhibit antibacterial activity, with MIC values as low as 7.8 µM against Staphylococcus aureus. The trifluoromethyl group enhances lipophilicity and membrane permeability .
- Pyrazolidine derivatives (e.g., 5-(2-Chlorophenyl)-1-(2-fluorophenyl)pyrazolidine): Synthesized via acid-catalyzed cyclization, these compounds show promise as anti-inflammatory agents due to their rigid bicyclic structure .
Key Insight: The 2-fluoro substituent in this compound derivatives enhances metabolic stability by resisting oxidative degradation in vivo compared to non-fluorinated analogs .
Spectral and Physical Properties
- NMR Spectroscopy : The hydrazine (-NH-NH2) protons in this compound derivatives appear as doublets at δ 9.8–10.11 ppm, while methoxy-substituted analogs show singlet signals for -OCH3 at δ 3.8–4.0 ppm .
- Melting Points : Halogenated derivatives generally exhibit higher melting points due to stronger intermolecular forces. For example, this compound melts at 145–148°C, whereas (5-Fluoro-2-methylphenyl)hydrazine hydrochloride melts at 120–123°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


